N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a methyl group at position 1, a 2-oxo-1,2-dihydro moiety, and an amide-linked 4-bromo-3-methylphenyl group. This compound belongs to a class of 1,8-naphthyridine-3-carboxamides, which are widely investigated for their pharmacological properties, including cannabinoid receptor modulation, anti-inflammatory activity, and antiviral effects .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c1-10-8-12(5-6-14(10)18)20-16(22)13-9-11-4-3-7-19-15(11)21(2)17(13)23/h3-9H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYLBWAMLMPQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-ketoesters under acidic conditions.
Amidation: The final step involves the coupling of the brominated phenyl group with the naphthyridine core through an amidation reaction using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural features.
Material Science: It is utilized in the development of novel materials with specific electronic or photophysical properties.
Chemical Biology: The compound serves as a probe for investigating biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The brominated phenyl group and the naphthyridine core allow it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific target being studied.
Comparison with Similar Compounds
Substituent Analysis and Molecular Properties
Key Observations :
- Halogen Effects : The target compound’s bromine atom (electron-withdrawing, bulky) may enhance receptor binding affinity compared to chloro or fluoro substituents in 5a4 or 9a .
- Alkyl Chain Impact : FG160a and JT11 feature longer alkyl chains (5-chloropentyl, pentyl), which likely improve lipid solubility and membrane permeability relative to the target’s methyl group .
- Hydrophilic Modifications : OZ1 incorporates a 6-hydroxyhexyl group, enhancing aqueous solubility compared to the target’s hydrophobic bromophenyl moiety .
Activity Trends :
- CB2 Selectivity : JT11 and FG160a highlight the importance of cyclohexyl or pentyl groups in CB2 selectivity, whereas the target’s bromophenyl group may introduce steric constraints that fine-tune receptor interaction .
- Antiviral Applications : 9a’s difluorobenzyl and benzyloxy substituents are critical for HIV-1 integrase inhibition, a mechanism distinct from the target compound’s hypothesized CB2 activity .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-bromo-3-methylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide?
The synthesis typically involves sequential functionalization of the 1,8-naphthyridine core. A representative method includes:
- Bromination and cyclization : React aminonicotinaldehyde with bromine in glacial acetic acid to introduce the bromo substituent, followed by cyclization with diethyl malonate under reflux in ethanol .
- Amide coupling : React the ester intermediate (e.g., ethyl 6-bromo-1,8-naphthyridin-2(1H)-one-3-carboxylate) with 4-bromo-3-methylaniline under microwave irradiation or conventional heating in DMF, using a base like N-ethyl-N-isopropylpropan-2-amine to facilitate nucleophilic substitution .
Key parameters : Reaction temperature (50–140°C), solvent choice (DMF for solubility), and catalyst (piperidine for cyclization) significantly influence yield .
Q. How is the structure of this compound confirmed experimentally?
A multi-technique approach is used:
- NMR spectroscopy : NMR in DMSO- resolves aromatic protons (δ 7.2–9.3 ppm), NH protons (δ ~9.2 ppm), and methyl groups (δ ~2.5 ppm). NMR confirms carbonyl (C=O, δ ~165–170 ppm) and quaternary carbons .
- Mass spectrometry : ESI-MS or EI-MS provides the molecular ion peak (e.g., m/z 423 for a related analog) and fragmentation patterns .
- Infrared spectroscopy : IR bands at ~1686 cm (C=O amide) and ~1651 cm (C=O keto) confirm functional groups .
Advanced Research Questions
Q. How can computational methods optimize the design of 1,8-naphthyridine derivatives for target-specific activity?
- Molecular docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases, receptors). For example, substituents like the 4-bromo-3-methylphenyl group may enhance hydrophobic interactions in enzyme active sites .
- QSAR modeling : Correlate electronic (Hammett constants) or steric parameters (Taft indices) of substituents with bioactivity data to guide synthetic prioritization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Purity validation : Use HPLC (>98% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) to exclude impurities as confounding factors .
- Assay standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell line passage number to ensure reproducibility .
- Structural analogs : Compare activity of derivatives (e.g., chloro vs. bromo substituents) to isolate electronic or steric effects .
Q. How is the crystal structure of this compound determined, and what challenges arise?
- Data collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion .
- Refinement : Employ SHELXL for small-molecule refinement, addressing issues like disorder (e.g., bromine positional ambiguity) and twinning .
- Validation : Check R-factors (R < 0.05) and residual electron density maps to confirm accuracy .
Q. What reaction optimization techniques improve yield in large-scale synthesis?
- Energy source : Compare traditional reflux (12 hours, 70% yield) vs. ultrasound-assisted synthesis (2 hours, 85% yield) to reduce reaction time .
- Catalyst screening : Test bases (e.g., piperidine, triethylamine) and solvents (DMF, ethanol) to maximize nucleophilic substitution efficiency .
- Workflow integration : Use CombiFlash chromatography for rapid purification of intermediates, reducing yield loss .
Methodological Considerations
Q. How are structure-activity relationships (SAR) systematically investigated for 1,8-naphthyridine analogs?
- Substituent variation : Synthesize derivatives with halogen (Br, Cl), alkyl (methyl, ethyl), or aryl (phenyl, biphenyl) groups at the 4-bromo-3-methylphenyl position .
- Biological profiling : Test analogs against enzyme panels (e.g., kinases) or cell lines (e.g., cancer models) to identify potency trends .
- Thermodynamic studies : Measure solubility (via shake-flask method) and logP (HPLC-derived) to correlate lipophilicity with membrane permeability .
Q. What analytical techniques quantify degradation products under stability testing?
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B conditions), then analyze via LC-MS to identify hydrolyzed or oxidized byproducts .
- Kinetic modeling : Use Arrhenius plots to predict shelf life at storage temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
